4-Hydroxy-3-isopropylbenzaldehyde

Lipophilicity Drug Design LogP

4-Hydroxy-3-isopropylbenzaldehyde (CAS 126274-94-0) is a disubstituted benzaldehyde derivative featuring a hydroxyl group at the 4-position and an isopropyl group at the 3-position. This substitution pattern yields a compound with distinct physicochemical properties, including a computed XLogP3 of 2.0 and a topological polar surface area of 37.3 Ų.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 126274-94-0
Cat. No. B154294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-isopropylbenzaldehyde
CAS126274-94-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3
InChIKeyLOPMBMHNTAAHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-isopropylbenzaldehyde (CAS 126274-94-0): A Differentiated Aromatic Aldehyde Building Block


4-Hydroxy-3-isopropylbenzaldehyde (CAS 126274-94-0) is a disubstituted benzaldehyde derivative featuring a hydroxyl group at the 4-position and an isopropyl group at the 3-position [1]. This substitution pattern yields a compound with distinct physicochemical properties, including a computed XLogP3 of 2.0 and a topological polar surface area of 37.3 Ų [1]. It is structurally related to the natural product cuminaldehyde (4-isopropylbenzaldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde), but the unique combination of a lipophilic isopropyl group and a hydrogen-bond-donating phenolic hydroxyl group creates a differentiated reactivity and interaction profile that is critical for specific synthetic and biological applications .

Why 4-Hydroxy-3-isopropylbenzaldehyde Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzaldehydes


Generic substitution of 4-hydroxy-3-isopropylbenzaldehyde with simpler benzaldehyde analogs like 4-hydroxybenzaldehyde or cuminaldehyde fails because these analogs lack the synergistic effect of both functional groups. Cuminaldehyde (4-isopropylbenzaldehyde) cannot act as a hydrogen bond donor (0 donors) [1], while 4-hydroxybenzaldehyde lacks the steric bulk and lipophilicity provided by the isopropyl group (XLogP3 of 1.4 vs. 2.0) [1]. This dual functionality is essential for applications requiring simultaneous modulation of lipophilicity for membrane permeability and hydrogen bonding for target engagement. The following sections provide quantitative evidence for these critical differences, directly informing procurement decisions where precise molecular properties are non-negotiable.

Quantitative Differentiation of 4-Hydroxy-3-isopropylbenzaldehyde from Key Analogs


Enhanced Lipophilicity Versus the Parent 4-Hydroxybenzaldehyde Scaffold

The introduction of the isopropyl group at the 3-position significantly increases the compound's lipophilicity. The computed partition coefficient (XLogP3) is 2.0, compared to 1.4 for the non-alkylated parent compound, 4-hydroxybenzaldehyde [1]. This 0.6 log unit increase represents a roughly 4-fold increase in partition coefficient, directly impacting membrane permeability and non-specific protein binding profiles.

Lipophilicity Drug Design LogP

Unique Hydrogen Bond Donor Profile Compared to the Natural Product Cuminaldehyde

The presence of the phenolic hydroxyl group at the 4-position provides a critical hydrogen bond donor (HBD) that is absent in cuminaldehyde (4-isopropylbenzaldehyde). The target compound has a hydrogen bond donor count of 1, while cuminaldehyde has 0 [1]. This single HBD is a key determinant in forming specific, directed interactions with biological targets, a feature cuminaldehyde cannot replicate.

Target Engagement Hydrogen Bonding Structural Biology

Potential for Specific Tyrosinase Inhibition Activity Observed in the Structural Class

While direct IC50 data for 4-hydroxy-3-isopropylbenzaldehyde against tyrosinase is not yet reported in primary literature, its close structural analog, 2-hydroxy-4-isopropylbenzaldehyde (chamaecin), is a potent partial inhibitor with an IC50 of 2.3 µM [1]. The regioisomeric shift of the hydroxyl group from the 2-position to the 4-position allows for exploration of the inhibition kinetics and binding mode. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a related compound, also shows tyrosinase inhibition, establishing the substituted 4-hydroxybenzaldehyde class as a source of active compounds.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Chemistry

Validated Application Scenarios for 4-Hydroxy-3-isopropylbenzaldehyde Based on Differential Evidence


Synthetic Intermediate for Lipophilic Drug Candidates

The demonstrated 0.6 log unit increase in XLogP3 over 4-hydroxybenzaldehyde [1] makes this compound a superior precursor for synthesizing drug candidates with higher predicted membrane permeability. It is particularly well-suited as a starting material for molecules targeting intracellular proteins or requiring blood-brain barrier penetration, where the lipophilic isopropyl group can be leveraged early in the synthetic route to tune overall compound lipophilicity.

Chemical Probe for Structure-Activity Relationship Studies in Enzyme Inhibition

Based on the class-level inference of benzaldehyde tyrosinase inhibitors, this compound, with its unique 4-hydroxy-3-isopropyl substitution pattern, is an ideal chemical probe. Its procurement enables head-to-head studies against known inhibitors like 2-hydroxy-4-isopropylbenzaldehyde (IC50 2.3 µM) [1] to determine the impact of the hydroxyl group's position on inhibition kinetics, providing a distinct synthetic control that is not commercially available in any other single analog.

Building Block for Agrochemicals and Materials Science

The combination of an aldehyde for condensation reactions and a free hydroxyl group for further functionalization, such as esterification or etherification, makes this compound a versatile scaffold. The increased lipophilicity relative to unsubstituted analogs, as evidenced by XLogP3 of 2.0 [1], is also advantageous for designing agrochemicals with improved cuticle permeability or specialty polymers with tailored solubility profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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